6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine
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Overview
Description
6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine is a complex organic compound that features a bromopyrimidine moiety linked to a piperazine ring, which is further connected to a dimethylpyrimidine group
Preparation Methods
The synthesis of 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine typically involves multiple steps. One common synthetic route starts with the bromination of pyrimidine to form 5-bromopyrimidine. This intermediate is then reacted with piperazine to yield 5-bromo-2-(piperazin-1-yl)pyrimidine . The final step involves the reaction of this intermediate with N,N-dimethylpyrimidin-4-amine under specific conditions to form the target compound. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyrimidine moiety can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Coupling Reactions: The piperazine ring can engage in coupling reactions with other aromatic or heteroaromatic compounds.
Common reagents used in these reactions include bases, acids, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is employed in studies investigating the interaction of small molecules with biological macromolecules.
Material Science: It is used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on proteins or nucleic acids, potentially inhibiting their function . The piperazine ring may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar compounds to 6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine include:
- 5-bromo-2-(piperazin-1-yl)pyrimidine
- 2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol
- 5-BROMO-2-(4-BOC-PIPERAZIN-1-YL)PYRIMIDINE
These compounds share structural similarities but differ in their functional groups and specific applications
Properties
Molecular Formula |
C14H18BrN7 |
---|---|
Molecular Weight |
364.24 g/mol |
IUPAC Name |
6-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C14H18BrN7/c1-20(2)12-7-13(19-10-18-12)21-3-5-22(6-4-21)14-16-8-11(15)9-17-14/h7-10H,3-6H2,1-2H3 |
InChI Key |
FYGVZRBNLXUFAR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC=C(C=N3)Br |
Origin of Product |
United States |
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